Sodium isobutyl 2-tetrapropenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium isobutyl 2-tetrapropenylsuccinate is a chemical compound with the molecular formula C20H36O4Na and a molecular weight of 356.40 g/mol. It is known for its unique structure, which includes multiple propenyl groups and a succinate backbone. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium isobutyl 2-tetrapropenylsuccinate typically involves the esterification of succinic acid with isobutyl alcohol, followed by the addition of propenyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final step involves neutralizing the ester with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Sodium isobutyl 2-tetrapropenylsuccinate undergoes various chemical reactions, including:
Oxidation: The propenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The succinate backbone allows for nucleophilic substitution reactions, where the isobutyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of base catalysts.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated derivatives.
Substitution: Various substituted succinates.
Scientific Research Applications
Sodium isobutyl 2-tetrapropenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants
Mechanism of Action
The mechanism of action of sodium isobutyl 2-tetrapropenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s propenyl groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The succinate backbone can participate in metabolic pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
- Sodium isobutyl succinate
- Sodium tetrapropenyl succinate
- Sodium isobutyl 2-propenylsuccinate
Comparison: Sodium isobutyl 2-tetrapropenylsuccinate stands out due to its multiple propenyl groups, which confer unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
CAS No. |
93921-09-6 |
---|---|
Molecular Formula |
C20H29NaO4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
sodium;(E)-3-(2-methylpropoxycarbonyl)-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoate |
InChI |
InChI=1S/C20H30O4.Na/c1-7-11-19(12-8-2,17(21)22)20(13-9-3,14-10-4)18(23)24-15-16(5)6;/h7-14,16H,15H2,1-6H3,(H,21,22);/q;+1/p-1/b11-7+,12-8+,13-9+,14-10+; |
InChI Key |
LLDIFBDESDOMQM-LJPQTABZSA-M |
Isomeric SMILES |
C/C=C/C(C(C(=O)OCC(C)C)(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+] |
Canonical SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)OCC(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.